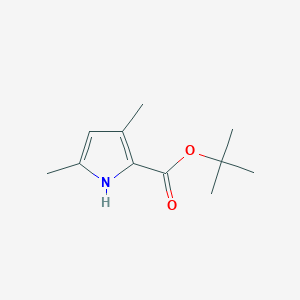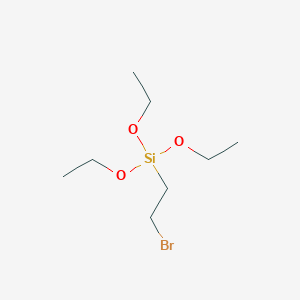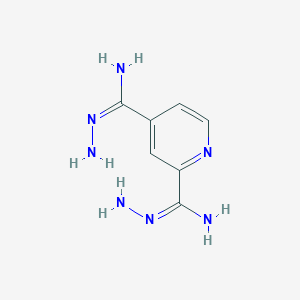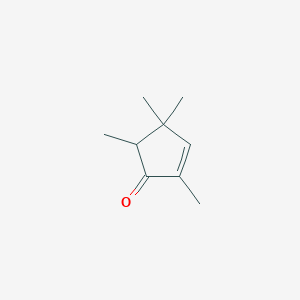
erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:
Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.
Etherification: to attach the pyrrolidinyl ethoxy group.
Aldol condensation: to form the valerophenone backbone.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:
Catalysts: to increase reaction efficiency.
Temperature and pressure control: to ensure high yield and purity.
Purification techniques: like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.
Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: could include carboxylic acids or ketones.
Reduction products: might be alcohols or alkanes.
Substitution products: would depend on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of derivatives: for studying structure-activity relationships.
Catalysis research: to explore new reaction pathways.
Biology:
Biochemical assays: to investigate interactions with biological macromolecules.
Pharmacological studies: to assess potential therapeutic effects.
Medicine:
Drug development: for targeting specific receptors or enzymes.
Diagnostic tools: for imaging or biomarker detection.
Industry:
Material science: for developing new polymers or coatings.
Agriculture: for creating novel pesticides or herbicides.
Mecanismo De Acción
The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: or enzymes, altering their activity.
Modulating signal transduction pathways: in cells.
Interfering with metabolic processes: .
Comparación Con Compuestos Similares
- 3-(p-Chlorophenyl)-2-phenylvalerophenone
- 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
- 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone
Uniqueness:
- The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Propiedades
Número CAS |
31301-19-6 |
|---|---|
Fórmula molecular |
C29H32ClNO2 |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1 |
Clave InChI |
YVJCVDITPPOTEG-IZLXSDGUSA-N |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canónico |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
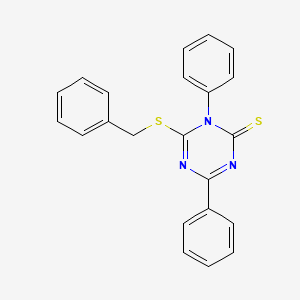
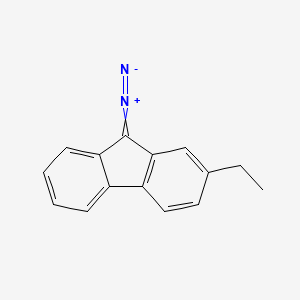
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
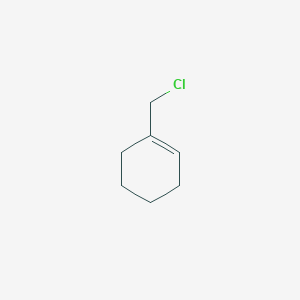
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
